
3-(3-Fluoro-4-methylphenyl)phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluoro-4-methylphenyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methylphenyl)phenylzinc bromide typically involves the reaction of 3-fluoro-4-methylbromobenzene with phenylzinc bromide in the presence of a catalyst. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the organozinc compound and facilitates the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Fluoro-4-methylphenyl)phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling processes. It can also participate in oxidative addition and transmetalation reactions.
Common Reagents and Conditions
Reagents: Palladium or nickel catalysts, bases such as potassium carbonate or sodium hydroxide.
Conditions: Typically carried out under inert atmosphere (argon or nitrogen) to prevent oxidation, at temperatures ranging from room temperature to 80°C.
Major Products
The major products formed from reactions involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Aplicaciones Científicas De Investigación
3-(3-Fluoro-4-methylphenyl)phenylzinc bromide is extensively used in scientific research for:
Chemistry: As a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: In the development of bioactive compounds and drug discovery.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of advanced materials and fine chemicals.
Mecanismo De Acción
The mechanism by which 3-(3-Fluoro-4-methylphenyl)phenylzinc bromide exerts its effects involves the formation of a reactive organozinc species that can undergo transmetalation with palladium or nickel catalysts. This process facilitates the formation of new carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-4-(morpholinomethyl)phenylzinc bromide
- (4-Trifluoromethyl)phenylzinc bromide
Uniqueness
Compared to similar compounds, 3-(3-Fluoro-4-methylphenyl)phenylzinc bromide offers unique reactivity due to the presence of both fluoro and methyl groups on the phenyl ring. This enhances its stability and reactivity in cross-coupling reactions, making it a valuable reagent in organic synthesis.
Propiedades
Fórmula molecular |
C13H10BrFZn |
|---|---|
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
bromozinc(1+);2-fluoro-1-methyl-4-phenylbenzene |
InChI |
InChI=1S/C13H10F.BrH.Zn/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11;;/h2-3,5-9H,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
NBKLYEIRDAGPQH-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C=C(C=C1)C2=CC=C[C-]=C2)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2'-Chloro-6'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14895713.png)

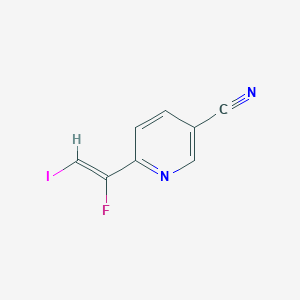
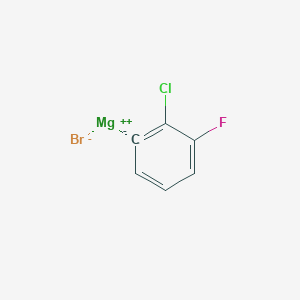
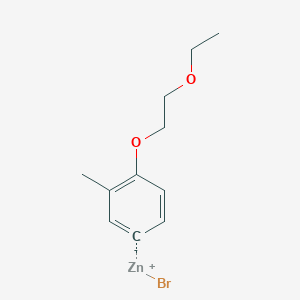
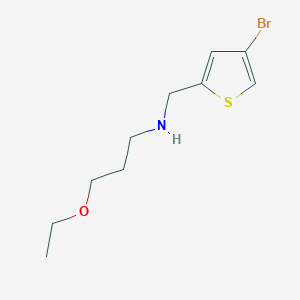
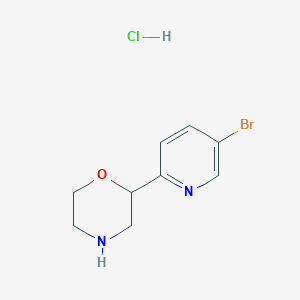
![2-[(Furan-2-ylmethoxy)methyl]phenylmagnesium bromide](/img/structure/B14895759.png)
![3-hydroxy-N-[(2S)-1-oxo-3-phenyl-1-(phenylamino)propan-2-yl]quinoxaline-1(2H)-carboxamide](/img/structure/B14895761.png)
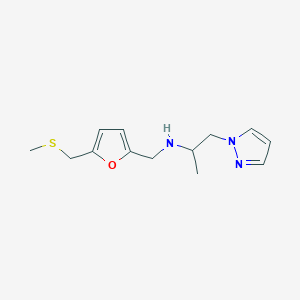
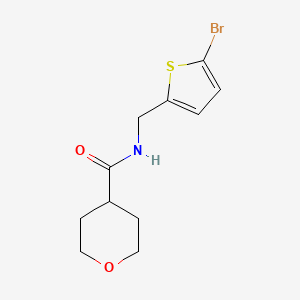
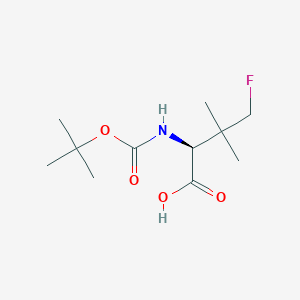
![5H-dibenzo[d,f][1,3]diazepine](/img/structure/B14895796.png)

